An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxyindole
An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxyindole, also known as 1-(4-hydroxy-1H-indol-3-yl)ethanone, is a member of the indole family of heterocyclic compounds.[1] The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the known chemical properties of 3-Acetyl-4-hydroxyindole, including its physicochemical characteristics, spectral data, and a discussion of its potential biological activities based on related compounds. Due to the limited availability of experimental data for this specific molecule, some of the presented information is based on predicted values and comparative analysis with structurally similar indole derivatives.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Acetyl-4-hydroxyindole are summarized in the table below. It is important to note that much of the quantitative data available is predicted rather than experimentally determined, highlighting a gap in the current scientific literature.
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxy-1H-indol-3-yl)ethanone | [1] |
| CAS Number | 1234481-64-1 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.187 g/mol | [1] |
| Predicted Boiling Point | 411.3 ± 25.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [1] |
| Predicted LogP | 1.52 | [1] |
| Predicted pKa | Not Available | |
| Experimental Melting Point | Not Available | |
| Solubility | Not Available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for 3-Acetyl-4-hydroxyindole are not available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred from data for similar indole derivatives. For instance, the ¹H NMR spectrum of the related 3-acetylindole shows characteristic signals for the indole ring protons and the acetyl group.[4] For 3-Acetyl-4-hydroxyindole, the presence of the hydroxyl group at the 4-position would be expected to influence the chemical shifts of the aromatic protons on the benzene ring portion of the indole nucleus.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Acetyl-4-hydroxyindole is expected to exhibit characteristic absorption bands for its functional groups. Based on data from related compounds like 3-acetylindole, key expected peaks would include:[5]
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N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the indole amine.
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O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ from the hydroxyl group.
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C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ for the acetyl carbonyl group.
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C-H aromatic stretch: Peaks in the region of 3000-3100 cm⁻¹.
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C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 3-Acetyl-4-hydroxyindole would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (175.187). Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 m/z units) and other characteristic fragmentations of the indole ring.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-Acetyl-4-hydroxyindole is not well-documented in readily accessible literature. However, a plausible synthetic route can be proposed based on general methods for the acylation of indoles.
Proposed Synthesis: Friedel-Crafts Acylation of 4-Hydroxyindole
A common method for the introduction of an acetyl group onto an indole ring is the Friedel-Crafts acylation.[6] This reaction typically involves the treatment of the indole substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
A potential synthetic workflow for 3-Acetyl-4-hydroxyindole.
General Procedure:
-
Dissolution: 4-Hydroxyindole is dissolved in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution while maintaining a low temperature to control the exothermic reaction.
-
Acetylating Agent Addition: The acetylating agent (acetyl chloride or acetic anhydride) is added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred at a controlled temperature (which may range from 0°C to room temperature or require gentle heating) for a specified period to allow the reaction to proceed to completion.
-
Quenching: The reaction is quenched by carefully pouring the mixture into ice-water.
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Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method such as recrystallization or column chromatography.
Note: The regioselectivity of the acylation (i.e., whether the acetyl group adds to the 3-position) can be influenced by the reaction conditions and the specific indole substrate. For 4-hydroxyindole, the 3-position is generally favored for electrophilic substitution.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of 3-Acetyl-4-hydroxyindole are limited. However, the broader class of indole derivatives is known for a wide spectrum of pharmacological effects.
Antimicrobial Activity
Many indole derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[7] For instance, certain (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives have shown potent activity against susceptible as well as methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains of Staphylococcus aureus.[8][9] It is plausible that 3-Acetyl-4-hydroxyindole could also possess antimicrobial properties, though this would require experimental verification.
Cytotoxicity and Anticancer Potential
The indole nucleus is a key component of many anticancer agents.[2] Derivatives of 3-acetylindole have been investigated for their cytotoxic effects against various cancer cell lines. For example, some chalcone derivatives of 3-acetylindole have demonstrated significant inhibitory effects against breast cancer cell lines. The cytotoxic activity of these compounds suggests that 3-Acetyl-4-hydroxyindole could be a candidate for further investigation in cancer research.
Due to the lack of specific studies on the signaling pathways modulated by 3-Acetyl-4-hydroxyindole, a diagram of a specific pathway cannot be provided at this time. Research in this area would be a valuable contribution to understanding the compound's potential therapeutic applications.
Conclusion
3-Acetyl-4-hydroxyindole is an intriguing indole derivative with potential for further scientific exploration. While its basic chemical identity is established, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The predicted properties and the known activities of structurally related compounds suggest that 3-Acetyl-4-hydroxyindole may possess valuable biological activities. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize this compound and unlock its potential in fields such as medicinal chemistry and drug development.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetylindole(703-80-0) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
